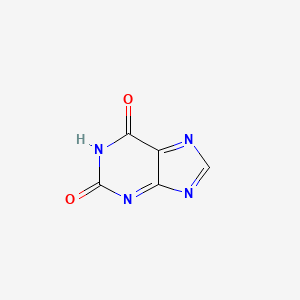

Purine-2,6-dione

Description

Propriétés

Numéro CAS |

42165-52-6 |

|---|---|

Formule moléculaire |

C5H2N4O2 |

Poids moléculaire |

150.10 g/mol |

Nom IUPAC |

purine-2,6-dione |

InChI |

InChI=1S/C5H2N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11) |

Clé InChI |

FAIAJSOSTNJZCI-UHFFFAOYSA-N |

SMILES canonique |

C1=NC2=NC(=O)NC(=O)C2=N1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Purine-2,6-dione can be synthesized through various methods. One common synthetic route involves the reaction of guanine with guanine deaminase to produce xanthine . Another method involves the oxidation of hypoxanthine by xanthine oxidoreductase . Additionally, xanthine can be synthesized from xanthosine by purine nucleoside phosphorylase .

Industrial Production Methods: Industrial production of 1H-purine-2,6-dione typically involves the chemical synthesis of its derivatives. For example, the synthesis of 8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl] involves a multi-step process that includes the use of various reagents and conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Purine-2,6-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Xanthine can be oxidized to uric acid by the enzyme xanthine oxidase.

Reduction: Reduction reactions of xanthine are less common but can be achieved under specific conditions.

Major Products:

Applications De Recherche Scientifique

Medicinal Applications

1.1. Anticancer Activity

Recent studies have identified purine-2,6-dione derivatives as potential dual inhibitors targeting the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are prevalent in various cancers. A notable study synthesized several purine-based compounds that demonstrated promising anti-proliferative activities against cancer cell lines. For instance, compounds 5a, 5e, and 7e showed GI50 values of 38 nM, 46 nM, and 44 nM respectively, indicating their effectiveness in inhibiting cancer cell growth .

1.2. Treatment of Respiratory Conditions

Theophylline has long been utilized in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its bronchodilator effects are attributed to the inhibition of phosphodiesterases, leading to increased cyclic nucleotide levels that relax bronchial smooth muscles. Clinical studies have shown that theophylline formulations can effectively manage asthma symptoms in pediatric populations .

1.3. Anti-inflammatory Effects

Research indicates that this compound can reduce allergic responses and inflammation. In experimental models of asthma, derivatives of theophylline have been shown to mitigate allergic reactions to allergens like house dust mites . This anti-inflammatory property makes it a candidate for treating allergic conditions.

Pharmacological Insights

2.1. Pharmacokinetics and Drug Formulation

The pharmacokinetic profile of theophylline is well-documented; it is absorbed rapidly when administered orally and exhibits linear kinetics across various dosages. Studies have demonstrated effective absorption and metabolism in both healthy individuals and patients with chronic conditions . The formulation of theophylline into suppositories has also been explored for pediatric use, showcasing its versatility in administration routes .

2.2. Novel Formulations

Innovative formulations of this compound derivatives are being developed for topical applications as well. These formulations aim to enhance drug delivery through the skin for localized treatment of skin disorders . The versatility in formulation is crucial for maximizing therapeutic efficacy while minimizing systemic side effects.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1H-purine-2,6-dione involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methyl-Substituted Derivatives

- 1-Methyl-1H-Purine-2,6-dione (1-Methylxanthine) : This derivative lacks substituents at positions 7 and 6. It shares structural similarities with theophylline (1,3-dimethylxanthine) but exhibits weaker phosphodiesterase (PDE) inhibition. However, it serves as a precursor for synthesizing more potent analogs .

- 3,7-Dimethyl-1H-Purine-2,6-dione : Substitution at positions 3 and 7 enhances metabolic stability compared to unmethylated derivatives. It shows moderate PDE4 inhibition but is less effective than newer purine-2,6-dione derivatives with bulkier substituents .

Table 1: Structural and Functional Comparison of Methyl Derivatives

8-Substituted Derivatives

Modifications at position 8 significantly enhance biological activity:

- 8-Mercapto Derivatives (e.g., 11a, 11b) : These compounds exhibit potent anti-inflammatory and chemopreventive effects. For example, 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives show strong inhibition of TGF-β-induced airway smooth muscle cell (ASMC) remodeling, outperforming selective PDE4 inhibitors like roflumilast .

- 8-Methoxy Derivatives (e.g., Compounds 1–4) : These derivatives demonstrate analgesic and anti-inflammatory properties with high metabolic stability in human liver microsomes (HLM). However, they lack direct radical scavenging activity, suggesting their effects are mediated through enzyme inhibition rather than antioxidant pathways .

Table 2: Activity of 8-Substituted Derivatives

Functional Analogs: PDE Inhibitors

This compound derivatives are compared to classical PDE inhibitors:

- Theophylline (1,3-Dimethylxanthine): A non-selective PDE inhibitor with a narrow therapeutic index. This compound derivatives (e.g., compounds 1 and 2 from ) exhibit broader isoform inhibition (PDE1, PDE3, PDE4, PDE7) and superior metabolic stability, reducing risks of toxicity .

- Roflumilast (PDE4-selective) : While effective in COPD, its single-isoform targeting limits efficacy in multifactorial diseases like asthma. In contrast, this compound derivatives simultaneously inhibit multiple PDE isoforms, showing stronger anti-fibrotic effects in ASMC models .

Table 3: PDE Inhibitor Comparison

Antiviral Activity

This compound derivatives inhibit SARS-CoV-2 main protease (Mpro) with binding energies comparable to remdesivir (-9.2 kcal/mol vs. -8.5 kcal/mol) .

Anti-Fibrotic Effects

Non-selective PDE inhibitors from this class reduce TGF-β-induced collagen synthesis by 80% in ASMC models, outperforming isoform-specific drugs .

Activité Biologique

Purine-2,6-dione, also known as xanthine, is a purine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound serves as a precursor in the biosynthesis of nucleotides and has been implicated in various therapeutic applications, including anti-inflammatory, anti-cancer, and enzyme inhibition activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which consists of a fused imidazole and pyrimidine ring. The presence of carbonyl groups at positions 2 and 6 plays a crucial role in its biological interactions. The compound's lipophilicity is influenced by substituents on the purine core, affecting its pharmacokinetic properties.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. A study reported the synthesis of 1,8-disubstituted purine-2,6-diones that showed potent analgesic effects through adenosine receptor antagonism. These compounds were evaluated for their ability to inhibit inflammatory mediators in vitro and in vivo, demonstrating promising results for potential therapeutic use in inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activities of this compound Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| PSB-53 | Analgesic | 12.5 | |

| PSB-1115 | Anti-inflammatory | 15.0 | |

| Compound III | Adenosine antagonist | 10.0 |

2. Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied. Recent findings indicate that certain derivatives act as inhibitors of key signaling pathways involved in cancer cell proliferation. For instance, compounds designed as EGFR/BRAF dual inhibitors exhibited significant antiproliferative activity against various cancer cell lines with GI50 values in the nanomolar range .

Table 2: Anticancer Activity of Selected Purine Derivatives

3. Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes involved in RNA metabolism. Specifically, derivatives have been shown to inhibit the Caf1 and PARN ribonucleases, which are crucial for mRNA degradation processes . The interaction between these compounds and the enzyme active sites highlights the significance of functional groups in mediating biological activity.

Table 3: Enzyme Inhibition Potency of Purine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | Caf1 | 14.6 | Competitive inhibition |

| Compound 8j | PARN | <0.5 | Non-competitive inhibition |

Case Study: Anti-inflammatory Activity

A study conducted on new derivatives of this compound assessed their ability to reduce inflammation markers in animal models. The results indicated that these compounds significantly lowered levels of TNF-alpha and IL-6 compared to control groups, suggesting their potential utility in treating chronic inflammatory conditions.

Case Study: Cancer Cell Proliferation

In vitro assays were performed on breast cancer cell lines treated with this compound derivatives. Compounds showed a dose-dependent reduction in cell viability and induced apoptosis through activation of caspase pathways, highlighting their role as potential chemotherapeutic agents.

Q & A

Q. What strategies mitigate biases in bioactivity assays involving this compound analogs?

- Methodological Answer :

- Blinding : Assign compound codes to prevent observer bias.

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm potency.

- Counter-Screening : Assess selectivity against related enzymes (e.g., purine nucleoside phosphorylase).

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.